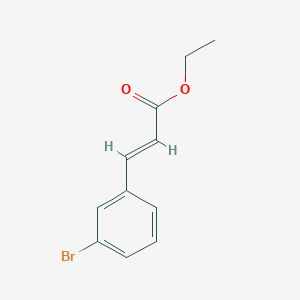

Ethyl 3-(3-bromophenyl)acrylate

Vue d'ensemble

Description

Ethyl 3-(3-bromophenyl)acrylate is a chemical compound that is part of a broader class of acrylates used in various synthetic applications. While the provided papers do not directly discuss Ethyl 3-(3-bromophenyl)acrylate, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds. These insights can be extrapolated to understand the characteristics and potential applications of Ethyl 3-(3-bromophenyl)acrylate.

Synthesis Analysis

The synthesis of related acrylate compounds involves various strategies. For instance, bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids leads to the formation of diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, which are precursors for diethyl arylethynylphosphonates . Another synthesis route involves the addition of formaldehyde to ethyl acrylate in the presence of DABCO, yielding ethyl α-(bromomethyl)acrylate and subsequently 2-methylene-1,3-propanediol . These methods highlight the versatility of acrylate compounds in synthetic chemistry and their potential to be modified into various functionalized products.

Molecular Structure Analysis

The molecular structure of acrylate compounds can be determined using techniques such as X-ray diffraction, as demonstrated by the study of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate . The structure revealed a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions. Similarly, the structure of ethyl 3-bromodifluoromethyl-3-benzyloxyacrylate was investigated, showing that the active species exists as the γ-carbon metallated form . These findings suggest that Ethyl 3-(3-bromophenyl)acrylate may also exhibit interesting structural features that could influence its reactivity and applications.

Chemical Reactions Analysis

Acrylate compounds participate in various chemical reactions. For example, ethyl 3-bromodifluoromethyl-3-benzyloxyacrylate reacts with aldehydes to produce β-hydroxy esters in good yield through the Reformatsky reaction mode . The same compound can undergo reactions with epoxides, leading to rearrangement and further reaction to form β-hydroxy esters . These reactions demonstrate the reactivity of acrylate compounds and their utility as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate compounds can be characterized using various spectroscopic and analytical techniques. Vibrational frequency analysis, FT-IR, and Laser-Raman spectra provide insights into the functional groups and molecular vibrations of compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate . Additionally, DFT studies help in understanding the electronic properties, such as HOMO-LUMO energies, which are crucial for predicting the reactivity of these compounds . The growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals further illustrate the optical, thermal, and electrical properties that can be expected from acrylate derivatives .

Applications De Recherche Scientifique

Vinylation Reactions : Ethyl 3-(3-bromophenyl)acrylate has been utilized in vinylation reactions. For instance, the vinylation of bromobiphenyls using homogeneous nickel catalysts was studied, where ethyl 3-(3-bromophenyl)acrylate was used to form Ethyl 4-(4′-hydroxyphenyl)cinnamate with high selectivity (Kelkar, Hanaoka, Kubota, & Sugi, 1994).

Polymer Manufacturing : It plays a role in polymer manufacturing. Ethyl acrylate, including its variants like Ethyl 3-(3-bromophenyl)acrylate, reacts with both glutathione and protein to form different products, which are relevant in the context of polymer manufacturing and toxicity studies (Potter & Tran, 1992).

Deprotonation and Product Formation : The compound demonstrates different reactivity when treated with various bases, leading to the formation of different products such as β-lactams or acrylanilides depending on the deprotonation site (Pandolfi, Chiarotto, Mattiello, Petrucci, & Feroci, 2019).

Wittig–SNAr Reactions : In Wittig–SNAr reactions, Ethyl 3-(3-bromophenyl)acrylate is used as an intermediate in the synthesis of aurora 2 kinase inhibitors. This highlights its application in medicinal chemistry (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).

Solid-Phase Synthesis : Its applications extend to the solid-phase synthesis of substituted acrylates, demonstrating its versatility in organic synthesis (Qi, 1989).

Synthesis of Hydroxy Esters : It is used as a multifunctionalized building block in the synthesis of new hydroxy esters, showcasing its role in the creation of complex organic molecules (Peng, Zhao, & Zhu, 2006).

Coupling Reactions : Ethyl 3-(3-bromophenyl)acrylate is also involved in coupling reactions to create different acrylates. This application is important in the field of organic chemistry (Arfaoui & Amri, 2009).

Non-Linear Optical (NLO) Response : In the field of material science, particularly for non-linear optical applications, Ethyl 3-(3-bromophenyl)acrylate has been characterized and studied, showing its potential in advanced material applications (Rawat & Singh, 2015).

Atom Transfer Radical Polymerization : This compound is used in atom transfer radical polymerization processes, indicating its utility in polymer science (Maria, Biedroń, Poli, & Kubisa, 2007).

Synthesis of Heterocycles : It is used in the synthesis of various heterocycles, contributing to the development of new compounds with potential pharmaceutical applications (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

Safety And Hazards

Ethyl 3-(3-bromophenyl)acrylate is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-bromophenyl)acrylate | |

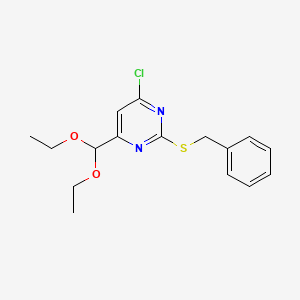

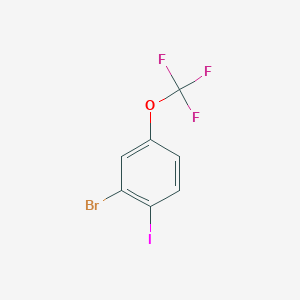

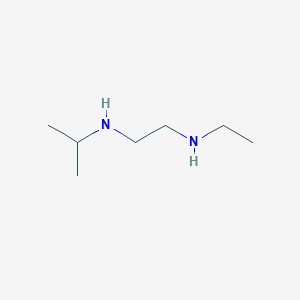

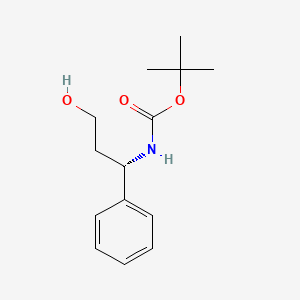

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

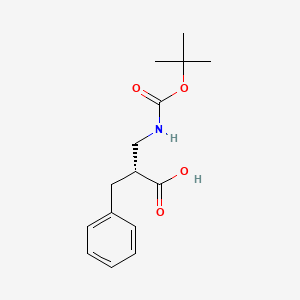

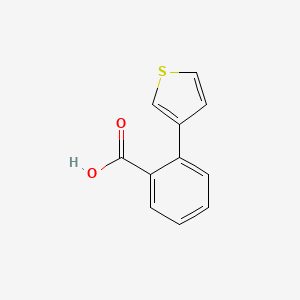

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)